3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

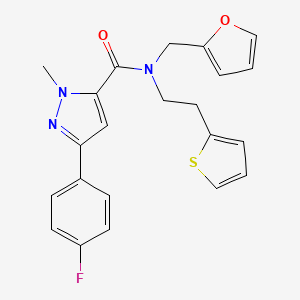

The compound 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 3. The carboxamide is further functionalized with a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain, creating a heterocyclic-rich structure.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c1-25-21(14-20(24-25)16-6-8-17(23)9-7-16)22(27)26(15-18-4-2-12-28-18)11-10-19-5-3-13-29-19/h2-9,12-14H,10-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXLFIJDODPTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, furan-2-ylmethyl, and thiophen-2-yl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Here's information regarding (3S,4R)-4-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-N,3-dihydroxyoxane-3-carboxamide and related compounds:

(3S,4R)-4-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-N,3-dihydroxyoxane-3-carboxamide

- This compound has the molecular formula C19H20ClNO7S and a molecular weight of 441.9 g/mol .

- It is also known by other names, including CHEMBL183783, BDBM50151734, and (3S,4R)-4-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-3-hydroxy-tetrahydro-pyran-3-carboxylic acid hydroxyamide .

- The compound's structure, chemical names, and other information are available in PubChem, with the CID 10203714 .

Related Compounds

- Ethyl 1-$$(4-chlorophenyl)sulfonyl] piperidin-4-carboxylate: Preparation involves dispersing ethyl isonipecotate in distilled water, followed by the addition of 4-chlorophenylsulfonyl chloride while maintaining the pH at 10.0 with aqueous Na2CO3 .

- **1-(4-chlorophenyl)sulfonyl] piperidin-4-carboxylate in methanol, adding 80% hydrazine hydrate, and refluxing the mixture .

- 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole: Made by dissolving 1-$$(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide in ethanol, adding KOH, refluxing, and then adding CS2 .

- 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl/aralkyl)thio]-1,3,4-oxadiazole: Synthesized by dissolving 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole in *N,N-*dimethyl formamide (DMF) with lithium hydride, followed by the addition of alkyl/aralkyl halides .

- 4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine: It serves as a building block for synthesizing complex molecules, and can be used as a probe in biological studies to investigate enzyme activities and binding interactions. The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrazole Carboxamide Derivatives

(a) N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ()

- Structure : Simplifies the target compound by omitting the thiophene and furan substituents.

- Key Differences :

- Lacks the dual heterocyclic (furan/thiophene) substitution on the carboxamide.

- Retains the fluorophenyl group but with 2,4-difluoro substitution.

- Implications : Fluorine atoms enhance metabolic stability and lipophilicity, which are critical in central nervous system (CNS)-targeting pharmaceuticals. The absence of thiophene/furan may reduce π-π stacking interactions with biological targets .

(b) N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

- Structure : Substitutes fluorophenyl with chlorophenyl and introduces a pyridyl group.

- Key Differences :

- Chlorine and trifluoromethyl groups increase electronegativity and steric bulk.

- Pyridyl substitution may enhance metal-binding capacity compared to thiophene/furan.

- Implications : Such substitutions are common in agrochemicals (e.g., insecticides) due to improved resistance to environmental degradation .

Heterocyclic-Substituted Pyrazoles

(a) 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide ()

- Structure : Replaces the carboxamide with a carbohydrazide and introduces a chlorothiophene group.

- Key Differences :

- The carbohydrazide moiety may confer chelating properties, useful in antimicrobial applications.

- Chlorothiophene enhances electron-withdrawing effects compared to unsubstituted thiophene.

- Implications : Such derivatives are explored for antibacterial and antifungal activities due to heterocyclic diversity .

(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

- Structure : Features a dichlorophenyl group and pyridylmethyl substitution.

- Key Differences :

- Increased halogenation improves hydrophobic interactions in lipid-rich environments.

- Pyridylmethyl may enhance solubility in polar solvents.

- Implications : Such compounds are candidates for kinase inhibition or anti-inflammatory activity .

Fluorophenyl-Containing Analogues

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()

- Structure : Shares the 4-fluorophenyl group but replaces pyrazole with a fused furopyridine core.

- Key Differences: The furopyridine system introduces additional aromaticity and planar rigidity. Trifluoroethylamino group may influence receptor selectivity.

- Implications : Fluorinated fused-ring systems are prioritized in oncology for DNA intercalation or enzyme inhibition .

Comparative Analysis Table

Research Implications and Gaps

- Pharmacological Potential: The target compound’s dual thiophene/furan substitution may improve binding to enzymes or receptors requiring heterocyclic recognition (e.g., kinases, GPCRs).

- Synthetic Feasibility : Analogous compounds (e.g., ) suggest that coupling reactions (e.g., amidation, Suzuki-Miyaura) could synthesize the target molecule.

- Key Knowledge Gaps: No experimental data on solubility, stability, or bioactivity. Limited structural analogs with both thiophene and furan groups for direct comparison.

Biological Activity

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the furan and thiophene moieties may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Properties

Research has highlighted the role of pyrazole derivatives in inhibiting inflammatory pathways. The compound may act on macrophage migration inhibitory factor (MIF), a key regulator in inflammatory responses. Inhibitors targeting MIF have shown promise in reducing inflammation, suggesting that this compound could exhibit similar effects .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented, particularly their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are critical for cancer cell survival . This compound's structural features may facilitate its binding to targets within these pathways.

Study 1: Antibacterial Activity

In a comparative study of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing promising antibacterial properties .

Study 2: Inhibition of MIF

A focused study on MIF inhibitors revealed that compounds structurally similar to the target compound significantly inhibited MIF tautomerase activity. The most potent inhibitor demonstrated an IC50 value of 1.7 µM, suggesting that our compound could potentially exhibit similar allosteric inhibition characteristics .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.